molecular formula C7H8N2O3 B3360164 6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 88518-49-4

6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B3360164
CAS RN: 88518-49-4
M. Wt: 168.15 g/mol
InChI Key: GADZJLUOZYNUEE-UHFFFAOYSA-N
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Description

“6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is a notable organic scaffold with diverse pharmaceutical applications . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .


Synthesis Analysis

The synthesis of 1,4-DHP involves multi-component one-pot and green synthetic methodologies . The reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide yields 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles .


Molecular Structure Analysis

The molecular structure of 1,4-DHP has been modified using multi-component one-pot and green synthetic methodologies . A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid .


Chemical Reactions Analysis

The resulting pyridine derivatives enter into the aminomethylation reaction with an excess of formaldehyde and primary amines . Further treatment of 6-amino-4-methyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile and its oxygen analog with excess of formaldehyde leads to the formation of 3,10-dimethyl-1,8-dithioxo-5,6,12,13-tetrahydro-1H,8H-dipyrido .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-DHP derivatives are influenced by their structural and functional modifications .

Mechanism of Action

The mechanism of action of 1,4-DHP is diverse, with therapeutic applications ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

Future Directions

The future directions for “6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” and its derivatives could involve further exploration of their pharmaceutical applications . Especially, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin and further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

properties

IUPAC Name

6-amino-2-methyl-4-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-6(7(11)12)4(10)2-5(8)9-3/h2H,1H3,(H,11,12)(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADZJLUOZYNUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=C(N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80523045
Record name 6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

CAS RN

88518-49-4
Record name 6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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Reactant of Route 5
6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 6
6-Amino-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

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